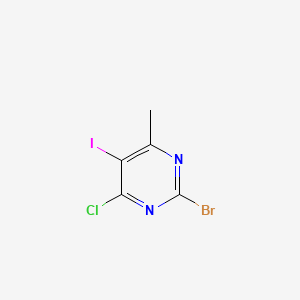

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

CAS No.:

Cat. No.: VC18256363

Molecular Formula: C5H3BrClIN2

Molecular Weight: 333.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrClIN2 |

|---|---|

| Molecular Weight | 333.35 g/mol |

| IUPAC Name | 2-bromo-4-chloro-5-iodo-6-methylpyrimidine |

| Standard InChI | InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3 |

| Standard InChI Key | RVEAGEORVHYFOR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)Br)Cl)I |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a polyhalogenated heterocyclic compound. Its systematic IUPAC name reflects the positions of the substituents on the pyrimidine ring: bromine at position 2, chlorine at position 4, iodine at position 5, and a methyl group at position 6. The SMILES notation (Brc1nc(C)c(c(n1)Cl)I) provides a concise representation of its connectivity (Table 1) .

Table 1: Key Identification Data

| Property | Value |

|---|---|

| CAS Number | 2731006-95-2 |

| Molecular Formula | C₅H₃BrClIN₂ |

| Molecular Weight | 333.35 g/mol |

| SMILES | Brc1nc(C)c(c(n1)Cl)I |

| MDL Number | MFCD34562788 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine likely involves sequential halogenation and functionalization of a pyrimidine precursor. A proposed pathway includes:

-

Methylation: Introduction of the methyl group at position 6 via Friedel-Crafts alkylation or nucleophilic substitution.

-

Halogenation:

Industrial-Scale Considerations

Large-scale production would require optimized conditions to minimize byproducts:

-

Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control.

-

Catalytic Systems: Transition metal catalysts (e.g., palladium) may facilitate regioselective halogenation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine, chlorine, and iodine atoms serve as leaving groups, enabling substitution reactions:

-

Amination: Reaction with amines (e.g., ammonia, primary amines) to form pyrimidine derivatives with potential bioactivity.

-

Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts to introduce aryl or alkyl groups at halogenated positions .

Redox Reactions

-

Oxidation: The methyl group at position 6 could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

-

Reduction: Catalytic hydrogenation may reduce halogen substituents, though this is less common due to the stability of carbon-halogen bonds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume